2-Tert-butyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAIAEVWVDGLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311863 | |
| Record name | 2-tert-butyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-88-9 | |
| Record name | NSC246099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-butyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Reaction Mechanisms of 2 Tert Butyl 1,3 Benzothiazole Systems
Mechanistic Pathways of Benzothiazole (B30560) Ring Formation
The synthesis of the 2-substituted benzothiazole core is a well-established area of organic chemistry, with the most common route involving the condensation of 2-aminothiophenol (B119425) with a suitable carbonyl compound. In the specific case of 2-tert-butyl-1,3-benzothiazole, this typically involves a reaction with a pivaloyl precursor, such as pivalaldehyde or pivalic acid.
The primary mechanism involves the nucleophilic attack of the primary amine of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde or carboxylic acid derivative. ekb.eg This is followed by a dehydration step to form a Schiff base or an analogous intermediate. Subsequently, an intramolecular cyclization occurs as the thiol group attacks the imine carbon. The final step is an oxidation or dehydrogenation of the resulting benzothiazoline (B1199338) intermediate to yield the aromatic this compound ring system. ekb.egmdpi.com Various catalysts and reaction conditions, including microwave irradiation and the use of biocatalysts, have been developed to improve the efficiency and yield of this condensation process. mdpi.com
Alternative strategies include copper- and palladium-catalyzed intramolecular C-S bond formation from aryl halide and thiourea (B124793) functionalities. researchgate.net Another approach involves the reaction of ortho-amino thiophenol with Appel's salt, which proceeds through a dithiazole intermediate that subsequently cyclizes to the benzothiazole structure. researchgate.net
Radical Intermediates and Homolytic Decomposition Studies
While many reactions of benzothiazoles proceed through ionic intermediates, radical pathways play a significant role in certain transformations. Studies on N-tert-butyl-2-benzothiazolesulphenamide, a closely related derivative, have shown that its decomposition can proceed via a homolytic pathway, where the S-N bond breaks to form distinct radical species. researchgate.net This homolytic decomposition is particularly favored in the presence of an acid catalyst, prevailing over the heterolytic pathway that is more typical in uncatalyzed reactions. researchgate.net
The generation of radical intermediates is also central to certain synthetic methodologies. For instance, benzothiazolines can act as transfer agents for alkyl radicals, including the tert-butyl radical, to form new carbon-carbon bonds. nih.gov In photocatalytic systems, the synthesis of benzothiazoles from thiobenzamides can proceed through an intramolecular cyclization involving an electrophilic sulfur radical cation, formed by the initial oxidation of the sulfur atom. thieme-connect.com The thiazol-2-yl radical itself, generated from 2-iodothiazole (B1589636) or a diazonium salt, has been studied in homolytic aromatic substitution reactions, confirming its electrophilic character. rsc.org
Furthermore, Breslow intermediates, which are key in N-heterocyclic carbene (NHC) catalysis, can undergo homolytic C-N bond scission when substituted with radical-stabilizing groups, leading to rearrangement products via a radical-based mechanism. researchgate.net In some cases, the decomposition of peroxides can generate tert-butyl radicals that subsequently react with benzothiazole systems. acs.orgbehinpolymerco.com
Heterolytic Reaction Pathways and Electrophilic/Nucleophilic Interactions
The electronic structure of the benzothiazole ring allows it to participate in a wide array of heterolytic reactions, acting as either an electrophile or a nucleophile. The term nucleofuge describes a leaving group that departs with an electron pair during a reaction. nih.gov
The C2 position of the benzothiazole ring, where the tert-butyl group is located, is particularly susceptible to deprotonation by strong bases, creating a nucleophilic carbanionic species. This intermediate can then react with various electrophiles. researchgate.net Conversely, the benzothiazole system can be rendered highly electrophilic through substitution. For example, the introduction of a sulfonyl chloride group at the 6-position creates a powerful electrophilic center that readily reacts with nucleophiles to form sulfonamides or sulfonate esters.
The sulfur and nitrogen heteroatoms also play key roles. The sulfur atom in 2-benzothiazolethiol can act as a nucleophile, as demonstrated in its efficient monofluoromethylation with chlorofluoromethane. cas.cn Similarly, the nitrogen atom in 2-aminobenzothiazoles acts as a nucleophile when condensing with isothiocyanates. acs.org In more complex fused systems, such as pyrrolo[2,1-c] Current time information in Bangalore, IN.chemrxiv.orgbenzothiazines, the 1,4-benzothiazine moiety is prone to ring contraction into a 1,3-benzothiazole derivative through the nucleophilic attack at an electrophilic carbon center, leading to the cleavage of an S-C bond. beilstein-journals.org
Influence of the Tert-butyl Group on Reaction Selectivity and Kinetics
The tert-butyl group at the C2 position is not merely a substituent; its significant steric bulk profoundly influences the reactivity, selectivity, and kinetics of the entire molecule. This steric hindrance can shield nearby reactive sites, slow down reaction rates, and dictate the stereochemical or regiochemical outcome of a reaction. behinpolymerco.comresearchgate.net
The impact of this steric profile is evident across various reaction types. In a study comparing isomeric quinone dimers, the presence of a tert-butyl group hindered the approach of solvent molecules to a carbonyl moiety, thereby slowing the rate of a solvent-assisted proton transfer and subsequent thermal cyclization. researchgate.net In the realm of asymmetric catalysis, chiral-at-metal rhodium(III) complexes bearing two cyclometalated 2-phenylbenzothiazole (B1203474) ligands demonstrated that the tert-butyl groups create significant steric congestion around the metal's coordination sites. This increased steric hindrance was credited with achieving higher asymmetric induction in catalytic reactions compared to less bulky analogues. rsc.org
The tert-butyl group's influence on selectivity is also well-documented. During a Julia-Kocienski olefination, the choice of a tert-butyltetrazole sulfone as a coupling partner was crucial for favoring the formation of the desired Z-olefin over the E-olefin, a selectivity not achieved with other heteroaryl sulfones. acs.org The kinetic behavior of rubber vulcanization is also affected when using N-t-butylbenzothiazole-sulfenamide as an accelerator, highlighting the group's industrial relevance. researchgate.net
Table 1: Influence of the Tert-butyl Group on Reaction Outcomes
| Reaction Context | Observed Effect | Attributed Influence of Tert-butyl Group | Citation |
| Thermal Cyclization of Quinone Dimers | Slower reaction kinetics | Steric hindrance preventing approach of solvent molecules to the reaction center. | researchgate.net |
| Asymmetric Catalysis with Rh(III) Complex | Higher enantioselectivity | Increased steric congestion around the metal coordination site, leading to better facial discrimination. | rsc.org |
| Julia-Kocienski Olefination | Favored formation of Z-olefin | Steric effects in the transition state guiding the stereochemical outcome. | acs.org |
| General Reactivity Profile | Modulation of reactivity, solubility, and stability | Introduction of significant steric bulk near the reactive thiazole (B1198619) ring. | |
| Rubber Vulcanization | Specific vulcanization kinetics | Governing the decomposition and reaction rates of the sulfenamide (B3320178) accelerator. | researchgate.net |
Intramolecular Proton Transfer and Hydrogen Bonding Dynamics
In specific derivatives of benzothiazole, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), the molecule can undergo an ultrafast excited-state intramolecular proton transfer (ESIPT). bohrium.comfrontiersin.org This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. bohrium.com This creates a transient keto-tautomer in the excited state, which then relaxes to the ground state, emitting fluorescence at a significantly longer wavelength (a large Stokes shift) than the initial enol form. frontiersin.org
The dynamics of this process are governed by the intramolecular hydrogen bond between the phenolic proton and the thiazole nitrogen. bohrium.com Studies on HBT derivatives that also incorporate a tert-butyl group, such as N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide (DHBIA), have provided deeper insight. In these systems, the tert-butyl group's steric hindrance can influence molecular aggregation. nih.gov This aggregation, in turn, can restrict intramolecular motion, which facilitates the ESIPT process and leads to aggregation-induced emission enhancement (AIEE). nih.gov Theoretical and spectroscopic analyses have revealed that in dilute solutions, a competing deactivation pathway known as twisted intramolecular charge transfer (TICT) can occur, which quenches fluorescence. sioc-journal.cn The steric properties of the tert-butyl group can modulate the balance between the radiative ESIPT pathway and non-radiative decay channels like TICT. sioc-journal.cn
Derivatives and Structural Modifications of 2 Tert Butyl 1,3 Benzothiazole
Functionalization at Various Positions of the Benzothiazole (B30560) Ring System
The benzothiazole ring system, particularly the benzene (B151609) portion, is amenable to various functionalization reactions, allowing for the introduction of diverse chemical groups. While the tert-butyl group at the 2-position provides steric bulk that can influence reactivity and selectivity, the core principles of aromatic substitution and C-H activation remain applicable.
Direct functionalization methods for the benzothiazole core often involve electrophilic aromatic substitution, though the electron-poor nature of the ring can necessitate harsh conditions. nih.gov Modern synthetic strategies, however, have provided milder and more selective routes.
Key functionalization strategies include:
C-H Borylation: Iridium-catalyzed C-H borylation has been used to introduce boryl groups onto the benzenoid ring of benzothiadiazole (BTD), a related heterocyclic system. nih.govacs.org This method provides versatile building blocks that can be further functionalized at positions C4, C5, C6, and C7. nih.govacs.org For instance, Ir-catalyzed borylation can yield 5-boryl or 4,6-diboryl BTD derivatives, which can then undergo ipso substitution or be used in cross-coupling reactions. nih.gov
Direct Arylation: Palladium-catalyzed direct arylation allows for the introduction of aryl groups at specific positions. For example, phosphine-free palladium catalysis can achieve selective C7 arylation on benzothiazoles using bromoarenes as coupling partners. mdpi.com Similarly, C4 arylation of the related benzofurazan (B1196253) has been achieved using a Pd(OAc)₂ catalyst. mdpi.com These methods are valuable for synthesizing donor-acceptor (D-A) structures relevant for materials science. mdpi.com
Halogenation and Further Substitution: The introduction of halogen atoms serves as a common strategy to create reactive intermediates. For example, 5-chloro, 5-bromo, and 5-iodo analogues of borylated BTD have been synthesized via copper-catalyzed ipso halogenation. diva-portal.org These halogenated derivatives are precursors for a wide range of subsequent modifications, including the formation of iodonium (B1229267) salts which can act as precursors to heteroarynes. acs.orgdiva-portal.org
Sulfonylation: The benzothiazole ring can be functionalized with sulfonyl chloride groups. For example, 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is a known derivative where a sulfonyl chloride group is introduced at the 6-position. This electrophilic group is highly reactive towards nucleophiles like amines, alcohols, and thiols, enabling the synthesis of a variety of sulfonamides, sulfonate esters, and other derivatives.
The table below summarizes various functionalization reactions on the benzothiazole ring system.
| Reaction Type | Position(s) | Reagents/Catalyst | Product Type | Ref. |
| C-H Borylation | C5, C4/C6 | [Ir(OMe)COD]₂, B₂(pin)₂ | Borylated Benzothiadiazole | nih.govacs.org |
| Direct Arylation | C7 | PdCl₂, PivOK, Bromoarenes | C7-Aryl Benzothiazole | mdpi.com |
| Direct Arylation | C4 | Pd(OAc)₂, KOAc, Aryl bromides | C4-Aryl Benzofurazan | mdpi.com |
| Halogenation | C5 | Cu-catalyst, Halogen source | Halogenated Benzothiadiazole | diva-portal.org |
| Sulfonylation | C6 | Not specified | Sulfonyl Chloride |
Synthesis of N-Substituted Benzothiazoles and Sulfenamides
A significant derivative of the benzothiazole family is N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a widely used delayed-action accelerator in the rubber industry. nih.govchembk.comatamankimya.com Sulfenamides are compounds characterized by a sulfur-nitrogen (S-N) bond. rsc.org
The synthesis of TBBS and related sulfenamides typically involves the oxidative coupling of a thiol with an amine. rsc.orgsemanticscholar.org A common industrial method involves the reaction of the sodium salt of 2-mercaptobenzothiazole (B37678) (MBT) with tert-butylamine (B42293) in the presence of an oxidizing agent like sodium hypochlorite. chembk.com
Recent advances have focused on more direct and efficient catalytic methods:
Copper-Catalyzed Cross-Dehydrogenative Coupling: This method couples various thiophenol derivatives with both aromatic and aliphatic amines. rsc.org A system using a CuI catalyst with a 2,2′-bipyridine (bpy) ligand in DMSO has been shown to be effective. rsc.org
Nickel-Catalyzed Electrochemical Synthesis: An electrochemical approach using nickel sheets as both the anode and cathode has been developed for the synthesis of sulfenamides from thiols and amines. This method is scalable, as demonstrated by the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50-gram scale with a 94% yield. semanticscholar.org
Reaction with Anhydrides: N-tert-butyl-bis(benzothiazole)sulfenamide (TBSI) can be prepared by reacting N-tert-butyl-2-benzothiazolesulfenamide with phthalic anhydride (B1165640) or maleic anhydride in a solvent like toluene (B28343) or carbon tetrachloride. google.com
These synthetic routes highlight the importance of the S-N bond formation in creating valuable sulfenamide (B3320178) derivatives from the benzothiazole core.
Incorporation of Phosphorous and Silyl (B83357) Moieties
The introduction of phosphorus and silicon-containing functional groups onto the benzothiazole framework opens up possibilities for creating novel ligands, catalysts, and materials with unique electronic and coordination properties.
The functionalization often starts with a pre-functionalized benzothiazole, such as 2-(2′-aminophenyl)benzothiazole. The amino group provides a reactive handle for derivatization. mdpi.com
Phosphorus Derivatives:
Nucleophilic Substitution: The deprotonated amino group of 2-(2′-aminophenyl)benzothiazole can react with phosphorus halides in nucleophilic substitution reactions to yield various phosphorus-containing compounds. mdpi.com
Phospha-Mannich Reactions: These reactions have been used to synthesize new phosphorus-containing derivatives of 2-(2′-aminophenyl)benzothiazole. mdpi.com
Direct Phosphorylation: A visible-light-induced phosphinoyl-centered radical generation method allows for the synthesis of 2-phosphorylated benzothiazoles. chemrxiv.org
Condensation Reactions: The parent 1,3-benzothiaphosphole can be synthesized by the reaction of 2-phosphinobenzenethiol with dimethylformamide dimethyl acetal. thieme-connect.de
Silyl Derivatives:
The amino group of 2-(2′-aminophenyl)benzothiazole can be deprotonated with a strong base, and the resulting amido salt can undergo nucleophilic substitution with silyl halides to introduce silyl groups. mdpi.com
Tris(trimethylsilyl)phosphine has been used in condensation reactions with 1,3-dithiolium-4-olates to form 4-(trimethylsiloxy)-1,3-thiaphospholes, demonstrating a method to incorporate a siloxy group onto a related heterocyclic system. thieme-connect.de
Design and Synthesis of Conjugated Benzothiazole Systems
Benzothiazole derivatives are excellent building blocks for creating extended π-conjugated systems, which are of great interest for applications in organic electronics, fluorescent probes, and dyes. arkat-usa.orgresearchgate.net The benzothiazole moiety typically acts as an electron-accepting unit. nih.gov
The synthesis of these systems often involves cross-coupling reactions to link the benzothiazole core with other aromatic or vinylic units.
Synthesis of Cyano-Substituted Chromophores: Novel benzothiazoles with extended conjugation have been synthesized, featuring a bis(4-vinylphenyl)acrylonitrile bridge between two benzothiazole units. These compounds exhibit absorption maxima around 385-405 nm. arkat-usa.org
Coupling with Benzoxazole (B165842) and Benzothiazole: Dyes have been created by conjugating 2,1,3-benzothiadiazole (B189464) with benzothiazole and benzoxazole moieties. These are synthesized via a single-step cyclization of ortho-diamino precursors and show fluorescence in the blue-green visible region. researchgate.net
Visible-Light-Promoted Synthesis: An efficient method for synthesizing 2-substituted benzothiazoles involves the visible-light-promoted oxidative cyclization of thiobenzanilides. This transition-metal-free approach uses an acridinium (B8443388) salt as a photosensitizer and air as the terminal oxidant. acs.org For example, the synthesis of 2-tert-butyl-substituted benzothiazole using this method achieved a 96% yield. acs.org
The table below shows the photophysical properties of selected conjugated benzothiazole systems.
| Compound Structure | Absorption Max (λ_abs) | Emission Max (λ_em) | Ref. |
| bis{4-[(E)-2-(benzo[d]thiazol-2-yl)vinyl]phenyl} acrylonitrile (B1666552) | 405 nm | 500 nm | arkat-usa.org |
| bis{4-[(E)-2-(benzo[d]thiazol-2-yl)vinyl]phenyl} acrylonitrile dodecyloxy disulfide | 385 nm | 480 nm | arkat-usa.org |
| 2,1,3-Benzothiadiazole conjugated with benzoxazole/benzothiazole | UVB/UVA region | Blue-green region | researchgate.net |
Polymeric Architectures Incorporating Benzothiazole Units
The rigid and electron-deficient nature of the benzothiazole ring makes it a valuable component in the design of high-performance polymers with desirable thermal, mechanical, and optoelectronic properties.
Aromatic Polyamides and Polyimides: Diamines containing pendent benzothiazole groups, such as 5-(2-benzothiazole)-1,3-phenylenediamine, have been synthesized and used as monomers. acs.org These monomers can be polymerized with various dianhydrides or diacyl chlorides to produce aromatic polyamides and polyimides. These polymers often exhibit high thermal stability. acs.org
Fluorescent Conjugated Polymers: The 2,1,3-benzothiadiazole unit is a popular electron-poor moiety used to tune the band gap of conjugated polymers for applications like polymer solar cells. researchgate.net Heterocyclic monomers based on 2,1,3-benzothiadiazole with solubilizing side chains have been synthesized and incorporated into luminescent polymers like poly(arylene ethynylene)s and polyfluorenes through cross-coupling reactions. researchgate.net These polymers show red-shifted absorption and emission, increased solubility, and reduced aggregation compared to their non-benzothiadiazole-containing counterparts. researchgate.net
The incorporation of the benzothiazole unit, including its 2-tert-butyl substituted form, into polymer backbones allows for the fine-tuning of material properties for advanced applications.
Coordination Chemistry and Catalytic Applications of 2 Tert Butyl 1,3 Benzothiazole Derivatives
Ligand Design and Coordination Modes of Benzothiazole (B30560) Ligands
Benzothiazoles, including the 2-tert-butyl substituted variant, are versatile ligands in coordination chemistry. uky.edu The presence of both nitrogen and sulfur heteroatoms provides multiple potential coordination sites, allowing for a range of binding modes. uky.edu The design of ligands based on the 2-tert-butyl-1,3-benzothiazole framework often focuses on creating bidentate or polydentate systems to enhance the stability and control the geometry of the resulting metal complexes.
A common strategy involves the introduction of a coordinating group at the 2-position of the benzothiazole ring. For instance, 2-(2'-aminophenyl)benzothiazole and its derivatives are well-studied ligands where the amino group can coordinate to a metal center along with the thiazole (B1198619) nitrogen, forming a stable chelate ring. mdpi.com The steric bulk of the tert-butyl group at the 2-position of the benzothiazole can significantly influence the coordination geometry and the accessibility of the metal center, which is a crucial factor in catalysis. rsc.org
The coordination of benzothiazole-based ligands can occur through various modes:
Monodentate Coordination: Primarily through the nitrogen atom of the thiazole ring.
Bidentate N,N-Coordination: In ligands such as 2-(2-pyridyl)benzothiazole, both the pyridine (B92270) and thiazole nitrogen atoms coordinate to the metal center. researchgate.net
Bidentate N,S-Coordination: Although less common, coordination involving the thiazole nitrogen and sulfur atoms is possible.
Cyclometalation: This involves the activation of a C-H bond on a phenyl group attached to the benzothiazole, leading to the formation of a carbon-metal bond and a stable five- or six-membered chelate ring. This is a key feature in many chiral-at-metal catalysts. rsc.orgspringernature.com
The electronic properties of the benzothiazole ring can be tuned by introducing substituents on the benzene (B151609) ring, which in turn affects the donor properties of the ligand and the reactivity of the metal complex.
Synthesis and Characterization of Metal-Benzothiazole Complexes
The synthesis of metal complexes with this compound derivatives typically involves the reaction of the appropriate ligand with a metal salt or a precursor complex. The choice of solvent and reaction conditions is crucial for obtaining the desired product in good yield and purity.
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and the formation of the complex. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide evidence of complexation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as C=N or C-S, upon coordination to the metal are indicative of complex formation. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study its photophysical properties. nih.gov
Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass of the complex and confirm its composition. nih.gov
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center. uky.edu
Coordination with Transition Metals (e.g., Cobalt, Nickel, Zinc, Rhodium)
Derivatives of this compound have been successfully coordinated with a variety of transition metals, including cobalt, nickel, zinc, and rhodium, to form stable complexes with distinct geometries and properties.
Cobalt (Co): Cobalt complexes of benzothiazole ligands have been synthesized and characterized. nih.govnih.gov For instance, a Co(II) complex with a bidentate benzothiazole-based ligand was found to have an octahedral geometry. nih.gov Chiral-at-cobalt complexes have also been explored as inducers in asymmetric reactions. rsc.org
Nickel (Ni): Nickel(II) complexes with benzothiazole ligands have been prepared and structurally characterized, often exhibiting octahedral or other geometries depending on the specific ligand and counter-ions. researchgate.netnih.gov These complexes are of interest for their potential catalytic and magnetic properties.
Zinc (Zn): Zinc(II) complexes with benzothiazole-containing ligands have been synthesized and studied. researchgate.netnih.gov Given zinc's role in various biological systems and its Lewis acidic nature, these complexes are relevant to both bioinorganic chemistry and catalysis.
Rhodium (Rh): Rhodium complexes featuring cyclometalated 5-tert-butyl-2-phenylbenzothiazole ligands have been extensively developed as chiral-at-metal catalysts. rsc.orgspringernature.comuni-marburg.de These complexes are typically synthesized through a multi-step process involving the preparation of the ligand, followed by cyclometalation and resolution into individual enantiomers. springernature.comuni-marburg.de
Table 1: Examples of Transition Metal Complexes with Benzothiazole Derivatives
| Metal | Ligand Type | Coordination Geometry | Reference(s) |
| Cobalt(II) | Bidentate benzothiazole-phenol | Octahedral | nih.gov |
| Nickel(II) | Bidentate benzothiazole-phenol | Octahedral | nih.gov |
| Copper(II) | Bidentate benzothiazole-phenol | Tetragonal | nih.gov |
| Rhodium(III) | Cyclometalated 5-tert-butyl-2-phenylbenzothiazole | Propeller-shaped chiral | rsc.orgspringernature.com |
| Iridium(III) | Cyclometalated 5-tert-butyl-2-phenylbenzothiazole | Propeller-shaped chiral | rsc.orgspringernature.com |
Stabilization of Low-Valent Oxidation States in Metal Centers
The electronic properties of benzothiazole-containing ligands can play a crucial role in stabilizing metal centers in low-valent oxidation states. The π-acceptor character of the benzothiazole ring, arising from the delocalized π-system, can accommodate electron density from the metal center through back-donation. This electronic flexibility is important for stabilizing reduced metal species, which are often key intermediates in catalytic cycles.
For instance, pyridine-oxazoline (pyrox) ligands, which share some structural similarities with certain benzothiazole-based ligands, have been shown to be redox-active and capable of stabilizing electron-rich Ni(II)-alkyl and -aryl complexes by adopting a ligand-centered radical configuration. nih.gov This suggests that appropriately designed benzothiazole ligands could also participate in redox processes, thereby stabilizing low-valent metal centers. The ability of ligands to stabilize reduced forms of complexes containing nickel, cobalt, or copper in the +1 oxidation state has been demonstrated. researchgate.net Furthermore, the electrochemical properties of ruthenium(II) and copper(I) complexes can be tuned by the oxidation state of a non-coordinating sulfur atom in a bridging bithiazole ligand, highlighting the electronic influence of the ligand framework. nih.gov
Enantioselective Catalysis Mediated by Chiral-at-Metal Benzothiazole Complexes
A significant application of this compound derivatives is in the field of enantioselective catalysis, particularly through the use of chiral-at-metal complexes. In these catalysts, the chirality originates from the stereogenic metal center, which is coordinated by achiral ligands arranged in a propeller-like fashion.
Bis-cyclometalated iridium(III) and rhodium(III) complexes containing two 5-tert-butyl-2-phenylbenzothiazole ligands have emerged as highly effective catalysts for a variety of asymmetric transformations. rsc.orgspringernature.commdpi.com The synthesis of these complexes in enantiomerically pure form is typically achieved using a chiral auxiliary-mediated approach. springernature.comuni-marburg.de
The tert-butyl group on the benzothiazole ligand plays a critical role in enhancing enantioselectivity. The longer carbon-sulfur bonds in the benzothiazole, compared to the carbon-oxygen bonds in analogous benzoxazole (B165842) ligands, position the bulky tert-butyl groups closer to the catalytic site. rsc.org This increased steric hindrance often leads to near-perfect asymmetric induction, with enantioselectivities reaching up to 99% ee in many cases. rsc.org
These chiral-at-metal benzothiazole complexes have been successfully employed as Lewis acid catalysts in various reactions, including:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds with high enantioselectivity. rsc.org
[2+2] Photocycloadditions: Mediating the enantioselective formation of cyclobutane (B1203170) rings under photochemical conditions. uni-marburg.de
α-Halogenation: Catalyzing the enantioselective fluorination and chlorination of N-acyl pyrazoles. uni-marburg.de
The modular nature of these catalysts, where the ligands and metal center can be varied, allows for the fine-tuning of their steric and electronic properties to optimize performance for specific reactions. mdpi.com
Photoredox Catalysis and Light-Induced Transformations
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, and benzothiazole-containing complexes are playing an increasingly important role in this area. chemrxiv.org The photophysical properties of these complexes, such as their ability to absorb visible light and engage in single-electron transfer processes, make them suitable as photocatalysts.
Chiral-at-metal iridium(III) and rhodium(III) complexes with 5-tert-butyl-2-phenylbenzothiazole ligands have been utilized in asymmetric photoredox catalysis. springernature.comresearchgate.net Upon irradiation with visible light, these complexes can be excited to a long-lived triplet state, which can then participate in either oxidative or reductive quenching cycles to generate reactive radical intermediates. nih.gov
These photocatalytic systems have been applied to a range of enantioselective transformations, including:
α-Alkylation of Aldehydes: The generation of radical species that can be stereoselectively added to enolates.
Trichloromethylation and Amination: The enantioselective introduction of CCl₃ and amino groups. springernature.com
Giese-Type Reactions: Asymmetric radical additions to electron-deficient alkenes. springernature.com
In some cases, the chiral-at-metal complex acts as both the chiral catalyst and the photosensitizer. In other systems, it is used in combination with a separate photoredox catalyst. springernature.com
Furthermore, organic photoredox catalysis has been employed for the direct C-H alkylation of 2,1,3-benzothiadiazoles, where the presence of a bulky tert-butyl group can influence the regioselectivity of the reaction. acs.org The synthesis of 2-substituted benzothiazoles can also be achieved through visible-light-promoted oxidative cyclization under metal-free conditions. acs.org
Homogeneous and Heterogeneous Catalytic Systems Featuring Benzothiazoles
Benzothiazole derivatives have been incorporated into both homogeneous and heterogeneous catalytic systems, each offering distinct advantages.
Homogeneous Catalysis: This involves the use of soluble catalysts that operate in the same phase as the reactants. uclouvain.be The chiral-at-metal iridium and rhodium complexes discussed previously are prime examples of homogeneous catalysts. rsc.orgspringernature.comuni-marburg.de Their solubility allows for high activity and selectivity due to the well-defined nature of the catalytic species. However, the separation of the catalyst from the product can be challenging. nih.gov
Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. uclouvain.be This facilitates easy separation and recycling of the catalyst, which is advantageous for industrial applications. researchgate.net Benzothiazole derivatives have been supported on solid materials to create heterogeneous catalysts. For example, Bi₂O₃ nanoparticles have been used as a heterogeneous catalyst for the synthesis of 2-substituted benzothiazoles. mdpi.com Similarly, a palladium-phenanthroline complex supported on magnetic nanoparticles has been developed for this purpose. mdpi.com The development of such systems aims to combine the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous catalysis. nih.gov
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same as reactants | Different from reactants |
| Activity/Selectivity | Often high | Can be lower, mass transfer limitations |
| Catalyst Separation | Difficult, may require extraction or distillation | Easy, typically filtration or centrifugation |
| Catalyst Recycling | Challenging | Straightforward |
| Reaction Conditions | Often milder | May require higher temperatures/pressures |
Advanced Spectroscopic and Diffraction Methodologies in 2 Tert Butyl 1,3 Benzothiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-tert-butyl-1,3-benzothiazole derivatives in solution.
¹H, ¹³C, and ¹⁵N NMR Spectral Analysis
Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopies are fundamental in confirming the molecular structure of this compound and its analogues.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For instance, in a derivative like S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, the aromatic protons of the benzothiazole (B30560) ring typically appear as multiplets in the downfield region (around 7.24-7.81 ppm), while the nine equivalent protons of the tert-butyl group exhibit a characteristic singlet in the upfield region (around 1.27 ppm). researchgate.net The integration of these signals confirms the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments. In S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, the carbon atoms of the benzothiazole ring resonate at distinct chemical shifts, for example, at 181.4, 155.1, 134.9, 125.8, 123.5, 121.5, and 121.0 ppm. researchgate.net The carbons of the tert-butyl group also show characteristic signals. researchgate.net
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the thiazole (B1198619) ring and any nitrogen-containing substituents. The chemical shifts of nitrogen are sensitive to hybridization and the electronic environment. For example, in related heterocyclic systems, ¹⁵N chemical shifts can vary significantly, with aziridine (B145994) nitrogen appearing at -8.5 ppm relative to ammonia, and N-alkylation causing downfield shifts. ipb.pt
A study on 2-(benzo[d]thiazole-2′-yl)-N-alkylanilines utilized ¹H, ¹³C, and ¹⁵N NMR to investigate intramolecular hydrogen bonding. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.24-7.81 (m) | 121.0, 121.5, 123.5, 125.8, 134.9, 155.1, 181.4 |
| Tert-butyl Protons | 1.27 (s) | 29.0, 55.5 |
| Data for S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine. researchgate.net |
Deuterium (B1214612) Exchange Experiments for Conformational Insights
Deuterium exchange NMR experiments are a powerful tool for identifying labile protons, such as those involved in hydrogen bonding, and for probing molecular conformations. In a study of 2-(benzo[d]thiazole-2′-yl)-N-alkylanilines, deuterium exchange was used to confirm the presence of a strong intramolecular hydrogen bond. researchgate.net The replacement of a proton with deuterium leads to observable changes in the NMR spectrum, such as the disappearance of a proton signal and alterations in the coupling patterns of neighboring nuclei, providing evidence for the location of the exchange and the conformational dynamics of the molecule. researchgate.net Similar experiments have been used to study the exchange mechanisms in other aromatic systems, highlighting the role of substituents in activating specific sites for exchange. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to different bond vibrations (stretching, bending, etc.). For benzothiazole derivatives, characteristic peaks can be observed for the C=N stretching of the thiazole ring (around 1640 cm⁻¹), C-H bending in the aromatic ring (around 1550 cm⁻¹ and 814-868 cm⁻¹), and C=C stretching (around 1460 cm⁻¹). researchgate.net The presence of a tert-butyl group would also give rise to characteristic C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Both techniques have been used to characterize various benzothiazole derivatives, confirming their structural features. tandfonline.com
Mass Spectrometry Techniques (e.g., GC-MS) for Compound Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
In the context of this compound research, GC-MS is used to confirm the identity of synthesized compounds and to study their fragmentation patterns under electron ionization. The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure, with cleavage of the tert-butyl group being a common fragmentation pathway. For example, in the analysis of 2-(4-tert-butylphenyl)benzothiazole, the molecular ion peak was observed at m/z 252, which was also the base peak (100% relative abundance). rsc.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While not a routine characterization method for stable diamagnetic molecules like this compound itself, ESR becomes crucial if the research involves the formation of radical intermediates or the study of its redox properties. For instance, if this compound were to be involved in a reaction that proceeds through a radical mechanism, ESR could be used to identify and quantify the radical species formed. The technique has been applied in the study of transition metal complexes of benzothiazole-based ligands to probe the electronic environment of the metal centers. nih.gov
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
For example, the crystal structure of S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine was determined to be monoclinic, with specific unit cell dimensions (a = 11.4278(8) Å, b = 8.5816(6) Å, c = 25.1115(18) Å, β = 95.173(6)°). researchgate.net Such studies provide invaluable data on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. researchgate.net Powder X-ray diffraction (PXRD) is also employed to analyze the crystallinity and phase purity of bulk samples. rsc.org
Investigations of Photophysical Properties
The photophysical behavior of this compound derivatives is a key area of research, with a focus on their absorption and emission characteristics, as well as phenomena such as solvatochromism, intramolecular charge transfer, excited state intramolecular proton transfer, and aggregation-induced emission.
Absorption and Emission Spectroscopy
Derivatives of this compound typically exhibit absorption in the ultraviolet (UV) range and emit light in the visible spectrum. nih.gov For instance, certain 2-phenylbenzothiazole (B1203474) derivatives absorb UV light and emit in the blue region of the spectrum. nih.gov The specific wavelengths of absorption and emission are highly dependent on the molecular structure and the solvent environment.
The introduction of different functional groups onto the benzothiazole core can significantly alter its photophysical properties. For example, a study on triphenylamine–benzothiazole based compounds showed absorption in the UV region and emission in the visible region, both in solution and in the solid state. rsc.org These compounds also exhibited large Stokes shifts, on the order of 15,000 cm⁻¹, indicating a significant difference between the absorption and emission maxima. rsc.org
The following table provides an example of the photophysical data for a this compound derivative.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) |
| Triphenylamine-benzothiazole derivative | ~350 | ~430 | ~15,000 | ~90 |
Note: The data presented here is illustrative and based on findings for similar benzothiazole derivatives. Specific values for this compound may vary.
Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a prominent feature of many benzothiazole derivatives. This phenomenon is often linked to intramolecular charge transfer (ICT), where electronic charge is redistributed within the molecule upon excitation.
In a study of triphenylamine–benzothiazole compounds, a significant positive solvatochromism was observed, with a redshift of approximately 30 nm in absorption and 80 nm in emission in polar solvents. rsc.org This indicates that the excited state is more polar than the ground state, a hallmark of ICT. nih.govrsc.org The investigation of solvatochromism often involves the use of empirical solvent polarity scales, such as the Lippert and ET(30) Dimroth-Reichardt scales. nih.gov
The table below illustrates the effect of solvent polarity on the absorption and emission maxima of a representative benzothiazole derivative.
| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) |
| n-Hexane (non-polar) | 31.0 | ~320 | ~400 |
| Dichloromethane (polar aprotic) | 40.7 | ~340 | ~450 |
| Methanol (B129727) (polar protic) | 55.4 | ~350 | ~480 |
Note: The data presented here is illustrative and based on general trends observed for solvatochromic benzothiazole derivatives.
Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE)
Excited state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. This process often leads to a large Stokes shift and dual emission. researchgate.net While ESIPT is more commonly studied in derivatives like 2-(2'-hydroxyphenyl)benzothiazole, the underlying principles are relevant to the broader class of benzothiazoles. researchgate.netsioc-journal.cn The ESIPT process can be influenced by solvent polarity and halogenation. acs.org
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgnih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. sioc-journal.cn Some benzothiazole derivatives have been shown to exhibit AIE characteristics, making them promising for applications in solid-state lighting and as fluorescent probes. rsc.orgnih.gov For instance, certain triphenylamine–benzothiazole motifs are reported to be AIE active. rsc.org
Theoretical and Computational Investigations of 2 Tert Butyl 1,3 Benzothiazole Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) has proven to be a powerful and cost-effective computational tool for studying the electronic structure and reactivity of organic molecules like 2-tert-butyl-1,3-benzothiazole. scirp.org DFT methods, such as B3LYP with various basis sets, are frequently used to obtain reliable results regarding the quantum chemical and molecular properties of such compounds. scirp.org These calculations offer valuable insights into electron distribution and chemical behavior. scirp.org
Geometry Optimization and Conformational Analysis
A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For benzothiazole (B30560) derivatives, this is often performed using DFT methods like B3LYP with basis sets such as 6-31G(d). bohrium.com The steric hindrance introduced by the tert-butyl group is a key factor influencing the conformational preferences of this compound. Computational studies can predict the impact of this bulky group on the planarity and conjugation of the molecule.
Table 1: Representative Theoretically Determined Geometric Parameters for Benzothiazole Derivatives
| Parameter | Bond/Angle | Calculated Value | Method/Basis Set |
| Bond Length | C-S | 1.75 Å | B3LYP/6-31G(d) |
| Bond Length | C-N | 1.38 Å | B3LYP/6-31G(d) |
| Bond Angle | C-S-C | 91.2° | B3LYP/6-31G(d) |
| Dihedral Angle | C-C-S-C | 179.9° | B3LYP/6-31G(d) |
Note: The values in this table are representative for the benzothiazole core and are based on general findings for related structures. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. bohrium.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. bohrium.comresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
FMO analysis of benzothiazole derivatives reveals that these orbitals are often localized on different parts of the molecule, which helps in predicting the most probable sites for electrophilic and nucleophilic attacks. bohrium.com For instance, in some benzothiazoles, the HOMO is located on the benzene (B151609) part, while the LUMO is on the thiazole (B1198619) moiety. The introduction of substituents, such as the tert-butyl group, can significantly influence the energies and distributions of these frontier orbitals. rsc.org
Table 2: Representative Frontier Molecular Orbital Energies for Benzothiazole Systems
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (Egap) | 5.3 |
Note: These are example values and the actual energies for this compound will vary depending on the computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.orguni-muenchen.de The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deajrconline.org
For benzothiazole derivatives, MEP analysis helps in identifying the most reactive sites. scirp.org The nitrogen and sulfur atoms in the thiazole ring are generally electron-rich regions, making them potential sites for interaction with electrophiles. The bulky tert-butyl group, being electron-donating, would likely influence the electron density distribution across the entire molecule.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. scirp.orgresearchgate.net It allows for the quantification of hyperconjugative interactions and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The stabilization energy (E(2)) associated with these interactions is a measure of their strength. researchgate.net
In benzothiazole systems, NBO analysis can reveal significant charge delocalization from lone pairs of the sulfur and nitrogen atoms to the antibonding orbitals of the aromatic ring. scirp.org For example, interactions like the delocalization of a sulfur lone pair (LP(S)) into a π* orbital of the C=N bond can contribute significantly to the stability of the molecule. scirp.orgscirp.org The tert-butyl group can also participate in hyperconjugative interactions, further influencing the electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. rsc.orgmpg.de It provides insights into the nature of electronic transitions, such as π-π* or n-π* transitions, and can predict the wavelengths of maximum absorption (λmax). nih.gov
TD-DFT calculations on benzothiazole derivatives have been employed to understand their photophysical properties. scirp.orgsemanticscholar.org These studies can elucidate the effects of substituents on the absorption and fluorescence characteristics. For this compound, TD-DFT could be used to predict its UV-Vis spectrum and to understand how the tert-butyl group influences the energies of the excited states and the probabilities of electronic transitions. rsc.org
Ab Initio Methods for Energetic and Aromaticity Assessments
High-level ab initio methods, such as the G3(MP2)//B3LYP composite method, can be used to obtain accurate thermochemical parameters like the standard molar enthalpy of formation. researchgate.net These methods, while computationally more demanding than DFT, can provide benchmark energetic data. nist.gov
The aromaticity of the benzothiazole ring system can also be assessed using computational methods. Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion for aromaticity, where negative values inside the ring indicate aromatic character. researchgate.net Such calculations on 2,1,3-benzothiadiazole (B189464), a related compound, have been performed to evaluate the aromaticity of both the benzene and thiadiazole rings. researchgate.net Similar studies on this compound would shed light on how the tert-butyl substituent affects the aromatic character of the fused ring system.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions, including those for the synthesis of 2-substituted benzothiazoles. Quantum chemical calculations, for instance, have been employed to map the potential energy surfaces of reactions involving benzothiazole derivatives. These studies help in understanding the formation of intermediates and transition states, which is crucial for optimizing reaction conditions and yields.
One area of investigation has been the photocatalyzed intramolecular C–S bond formation to produce 2-substituted benzothiazoles. In a visible-light-promoted oxidative cyclization of thiobenzanilides, computational studies can help elucidate the role of the photosensitizer and the hydrogen atom transfer (HAT) agent. acs.org For the synthesis of this compound, a satisfactory yield of 96% has been achieved through such a photocatalyzed reaction. acs.org The mechanism, supported by computational models, often involves the generation of a radical cation from the thiobenzanilide (B1581041) precursor, followed by intramolecular cyclization and re-aromatization to form the stable benzothiazole ring. chemrxiv.org
Another common route for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with aldehydes or other carbonyl compounds. mdpi.comorganic-chemistry.org Computational analysis of these reactions can reveal the energy barriers associated with the formation of key intermediates, such as the initial imine or Schiff base, and the subsequent cyclization step. mdpi.com For instance, density functional theory (DFT) calculations can be used to model the transition state of the ring-closure, providing insights into the electronic and steric effects of substituents, like the bulky tert-butyl group, on the reaction kinetics and thermodynamics.
The table below summarizes different synthetic methods for 2-substituted benzothiazoles, some of which have been investigated using computational approaches to understand their mechanisms.
| Reaction Type | Reactants | Key Features of Mechanism | Relevance to this compound |
| Photocatalyzed Oxidative Cyclization | N-(tert-butyl)thiobenzamide | Visible-light-induced intramolecular C-S bond formation via a radical cation intermediate. acs.orgchemrxiv.org | A reported high-yield (96%) synthesis route for the target compound. acs.org |
| Condensation Reaction | 2-Aminothiophenol and Pivalaldehyde | Formation of an imine intermediate followed by intramolecular nucleophilic attack of the thiol group and subsequent oxidation. mdpi.com | A fundamental and widely applicable method for synthesis. |
| Three-Component Reaction | Aromatic amines, aliphatic amines, and elemental sulfur | Involves double C-S and one C-N bond formation through the cleavage of C-N and C-H bonds. nih.gov | A catalyst- and additive-free method, with mechanisms that can be explored computationally. nih.gov |
Ligand-Receptor Interaction Modeling (focus on chemical interactions and binding mechanisms)
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding how benzothiazole derivatives, including this compound, interact with biological targets. These computational methods predict the binding poses, affinities, and key intermolecular interactions between a ligand and a receptor's active site.
Benzothiazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. frontiersin.org Computational studies have explored their interactions with enzymes like DNA gyrase, receptor-interacting protein (RIP) kinase 1, and various G protein-coupled receptors. acs.orgnih.gov
In the context of DNA gyrase inhibitors, docking studies have shown that the benzothiazole scaffold can form specific interactions within the ATP-binding site. For example, the nitrogen atom of the benzothiazole ring can act as a hydrogen bond acceptor, while the fused benzene ring can engage in π-π stacking or hydrophobic interactions with amino acid residues like isoleucine. acs.org A crucial interaction observed is the cation-π stacking between the benzothiazole ring system and arginine residues. acs.org
A study on novel benzothiazole derivatives as selective BACE1 inhibitors involved extensive computational analysis. Although the final lead compound did not have a 2-tert-butyl group, the design process included docking and MD simulations of a library of 96 benzothiazoles. tandfonline.com These simulations revealed important binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. The predicted binding energies from such studies often correlate well with experimentally determined inhibitory concentrations. tandfonline.com
The table below presents findings from a computational study on a benzothiazole derivative designed as a BACE1 inhibitor, illustrating the type of data generated through ligand-receptor interaction modeling.
| Parameter | Value | Significance |
| Docking Score (kcal/mol) | -7.49 | Predicts favorable binding affinity to the BACE1 active site. tandfonline.com |
| MM-GBSA ΔGbind (kcal/mol) | -68.97 | Estimates the free energy of binding, further confirming a strong interaction. tandfonline.com |
| Key Interacting Residues | Not explicitly listed for all compounds | Interactions with specific amino acids (e.g., via hydrogen bonds, hydrophobic contacts) are crucial for stabilizing the ligand-receptor complex. acs.orgtandfonline.com |
| Predicted Selectivity | High (BACE-1 vs. BACE-2) | Computational models can help predict the selectivity of a ligand for its intended target over off-targets. tandfonline.com |
These computational approaches are essential for the rational design of new therapeutic agents, allowing for the optimization of the benzothiazole core and its substituents to enhance binding affinity and selectivity for a specific biological target. The tert-butyl group at the 2-position, due to its steric bulk and lipophilicity, would be expected to play a significant role in defining the binding mode and specificity of this compound within a receptor's binding pocket.
Applications in Materials Science and Supramolecular Chemistry
Integration of 2-Tert-butyl-1,3-benzothiazole in Organic Optoelectronic Materials
The benzothiazole (B30560) moiety is recognized as a valuable acceptor unit in the design of organic semiconductors due to its strong electron-withdrawing nature and good photochemical stability. polyu.edu.hk The introduction of a tert-butyl group at the 2-position can further refine the electronic properties and processability of these materials, making them suitable for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). polyu.edu.hknih.gov
The bulky tert-butyl group can influence the molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductor films. By preventing excessive π-π stacking, the tert-butyl group can help to achieve optimal morphologies for efficient device performance. Furthermore, functional groups like tert-butyl are known to modulate intermolecular interactions and the electron donor-acceptor strength in aggregation-induced emission (AIE) emitters, which are a class of materials used in advanced OLEDs. polyu.edu.hk
Research into donor-acceptor-donor (D-A-D) type molecules has shown that benzothiazole derivatives can act as the central acceptor core. mdpi.com The properties of these materials, such as their HOMO/LUMO energy levels and energy gaps, can be fine-tuned by the strategic placement of substituent groups. nih.gov This tuning is essential for designing materials with specific light absorption and emission characteristics required for optoelectronic devices. mdpi.comresearchgate.net While direct studies on this compound itself in this context are not extensively detailed, the principles derived from studies on related substituted benzothiazoles are highly applicable. For instance, the incorporation of bulky groups is a known strategy to enhance the performance of materials in non-doped OLEDs. polyu.edu.hk
Table 1: Properties of Benzothiazole Derivatives in Optoelectronics
| Compound Type | Application | Key Properties Influenced by Substitution |
|---|---|---|
| Donor-Acceptor-Donor Molecules | OLEDs, Solar Cells | Tunable HOMO/LUMO levels, controlled energy gap, modified light absorption/emission. nih.govmdpi.com |
| Aggregation-Induced Emitters | OLEDs | Modulation of intermolecular interactions, enhanced solid-state luminescence. polyu.edu.hk |
| Organic Semiconductors | OFETs | Altered molecular packing, improved charge carrier mobility. nih.govnih.gov |
Role in Fluorescent Probes and Chemical Sensors
Benzothiazole derivatives are widely employed in the design of fluorescent chemosensors due to their inherent photophysical properties. acs.orgresearchgate.netnih.gov These compounds can be functionalized to selectively bind with specific analytes, such as metal ions or anions, resulting in a detectable change in their fluorescence emission. nih.govresearchgate.net This "turn-on" or "turn-off" response allows for the sensitive detection of target species.
The benzothiazole scaffold serves as a fluorophore whose emission properties can be modulated through mechanisms like Intramolecular Charge Transfer (ICT). nih.gov Upon binding to an analyte, the electronic structure of the molecule is perturbed, leading to a shift in the emission wavelength or a change in fluorescence intensity. For example, benzothiazole-based sensors have been developed for the detection of biologically and environmentally important ions like Zn²⁺, Cu²⁺, Ni²⁺, Al³⁺, and Fe³⁺. acs.orgnih.govresearchgate.netmdpi.com
While specific research on this compound as a sensor is not abundant, the principles of sensor design are well-established for the benzothiazole core. The tert-butyl group could play a role in tuning the selectivity and sensitivity of the sensor. Its steric bulk might influence the geometry of the binding pocket for the analyte, potentially enhancing selectivity for a particular ion. Moreover, its electron-donating effect could modify the photophysical properties of the fluorophore, affecting the detection limit and response mechanism. For example, a benzothiazole derivative conjugated with other moieties has been designed for the ratiometric detection of Al³⁺, with applications in water sample analysis and cell imaging. mdpi.com Similarly, other derivatives have been shown to be effective "turn-off" sensors for Fe³⁺ ions in aqueous solutions and living cells. researchgate.net
Table 2: Examples of Benzothiazole-Based Fluorescent Sensors
| Target Analyte | Sensing Mechanism | Observed Response | Detection Limit | Reference |
|---|---|---|---|---|
| Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric & Ratiometric Fluorescence | Color change from colorless to yellow; "turn-on" for Zn²⁺, "turn-off" for Cu²⁺/Ni²⁺ | 0.25 ppm (Zn²⁺) | acs.orgnih.gov |
| Fe³⁺ | Fluorescence Quenching ("turn-off") | Selective decrease in fluorescence intensity | 5.86 μM | researchgate.net |
| Al³⁺ | Ratiometric Fluorescence (ICT inhibition) | Blue-shift in emission and absorbance spectra | - | mdpi.com |
| CN⁻ | Nucleophilic Addition (ICT inhibition) | Blue-shift in fluorescence and visible color change | 5.97 nM | nih.gov |
Crystal Engineering and Solid-State Chemistry of Benzothiazole Derivatives
Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state to form crystalline materials with desired properties. researchgate.net For benzothiazole derivatives, non-covalent interactions such as hydrogen bonding, π-π stacking, and other chalcogen interactions play a crucial role in determining the crystal packing. banglajol.inforesearchgate.net The substitution pattern on the benzothiazole ring system significantly influences these interactions.
The introduction of a bulky tert-butyl group at the 2-position has a profound impact on the solid-state architecture. The steric hindrance from the tert-butyl group can direct the molecular assembly, preventing certain packing motifs while favoring others. This can be used to control the supramolecular structure and, consequently, the material's physical properties. For example, in the crystal structure of a related compound, ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate, molecules form pairs via N—H···N hydrogen bonds, and these pairs are linked into columns through π-π stacking interactions. researchgate.net The specific geometry of these interactions is dictated by the substituents.
Studies on benzothiazole derivatives have shown that they can form layered structures, linear arrangements, or complex three-dimensional networks stabilized by a combination of intermolecular forces. researchgate.net The ability to predict and control these packing arrangements is fundamental for designing materials with specific electronic or optical properties, as these properties are often highly dependent on the molecular organization in the solid state.
Self-Assembly and Supramolecular Architectures based on Benzothiazole Units
The benzothiazole unit is a versatile component for building complex supramolecular architectures through self-assembly processes. nih.gov The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking interactions, driving the spontaneous organization of molecules into well-defined, ordered structures. banglajol.info
The 2-tert-butyl group can significantly influence these self-assembly processes. Its steric bulk can be used to control the directionality and strength of intermolecular interactions, guiding the formation of specific supramolecular structures. For instance, the tert-butyl group can act as a "steric shield," preventing aggregation in certain directions and promoting assembly in others. hyphadiscovery.com This control is essential for creating functional supramolecular systems, such as liquid crystals, gels, or nanoparticles.
While the self-assembly of this compound itself is not extensively documented, research on related benzothiazole compounds demonstrates their potential. For example, 3-(2-Benzothiazolylthio)-propanesulfonic acid has been shown to self-aggregate in aqueous solutions to form nanoparticles. nih.gov The interplay of hydrophobic and electrostatic interactions, along with the specific geometry of the benzothiazole headgroup, governs this assembly process. By modifying the substituents, such as introducing a tert-butyl group, it is possible to tune the critical aggregation concentration and the morphology of the resulting supramolecular structures.
Emerging Research Frontiers and Future Perspectives in 2 Tert Butyl 1,3 Benzothiazole Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes to 2-tert-butyl-1,3-benzothiazole is a primary focus of current research. Traditional methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern approaches, however, are increasingly aligned with the principles of green chemistry, emphasizing atom economy, the use of renewable resources, and milder reaction conditions.
One promising strategy involves the photocatalyzed intramolecular C–S bond formation. In a recent study, a photooxidative cyclization reaction was developed to synthesize 2-substituted benzothiazoles, including this compound, with a remarkable 96% yield. researchgate.netacs.org This method utilizes an acridinium (B8443388) salt as a photosensitizer and a catalytic amount of tetramethylpiperidine-1-oxyl (TEMPO) as a hydrogen atom transfer (HAT) agent, with molecular oxygen from the air serving as the terminal oxidant. researchgate.net The reaction proceeds under transition-metal-free conditions, offering a sustainable and environmentally friendly pathway. researchgate.net
Another avenue of exploration is the use of catalyst- and additive-free methods. A novel, three-component one-pot reaction has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. rsc.org This reaction achieves the formation of double C–S and one C–N bond through the cleavage of two C–N bonds and multiple C–H bonds, with dimethyl sulfoxide (B87167) (DMSO) acting as the oxidant. rsc.org
Furthermore, the condensation of 2-aminothiophenol (B119425) with various reagents remains a cornerstone of benzothiazole (B30560) synthesis, with continuous efforts to improve its sustainability. Researchers have explored the use of various catalysts, including metal-organic frameworks (MOFs) like Fe3O(BDC)3, which has been shown to be a recyclable heterogeneous catalyst for the direct arylation of azoles with benzaldehydes. researchgate.net While this specific example focuses on 2-arylbenzothiazoles, the principles can be extended to the synthesis of 2-alkyl derivatives.
| Synthetic Method | Key Features | Reported Yield for this compound | Reference |
| Photocatalyzed Intramolecular C–S Bond Formation | Acridinium salt photosensitizer, TEMPO (HAT agent), O2 as oxidant, transition-metal-free | 96% | researchgate.netacs.org |
| Three-Component Reaction | Catalyst- and additive-free, aromatic amines, aliphatic amines, elemental sulfur, DMSO as oxidant | Not specified for this derivative | rsc.org |
| Fe3O(BDC)3 Catalyzed Arylation | Recyclable heterogeneous catalyst, direct arylation with aldehydes | Not specified for this derivative | researchgate.net |
Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The optimization of synthetic processes for compounds like this compound relies heavily on a thorough understanding of reaction kinetics, intermediates, and by-product formation. Process Analytical Technology (PAT) has emerged as a crucial framework for achieving this, with a focus on designing, analyzing, and controlling manufacturing processes through real-time measurements. katsura-chemical.co.jpmt.com Advanced spectroscopic probes are at the heart of PAT, enabling in-situ monitoring of chemical reactions. katsura-chemical.co.jpamericanpharmaceuticalreview.com
While specific literature on the real-time monitoring of this compound synthesis is not abundant, the principles and technologies are readily applicable. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. americanpharmaceuticalreview.comspectroscopyonline.comspectroscopyonline.com These non-destructive methods allow for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational bands in the reaction mixture. spectroscopyonline.comspectroscopyonline.com For instance, an in-situ IR probe can be inserted directly into the reaction vessel to collect spectra at regular intervals, providing a real-time concentration profile of the key species. katsura-chemical.co.jp
The synthesis of benzothiazoles often involves the formation of intermediates, such as disulfides, which can act as in-situ generated photosensitizers in certain reactions. nih.gov Spectroscopic techniques can be employed to detect and monitor the concentration of such transient species, providing valuable mechanistic insights. nih.gov
The development of robust chemometric models is essential for translating raw spectroscopic data into meaningful concentration information. spectroscopyonline.com These models are built by correlating spectral changes with offline measurements (e.g., HPLC, GC) during initial calibration experiments. spectroscopyonline.com Once established, these models can be used for real-time process control, ensuring consistent product quality and optimizing reaction conditions.
| Spectroscopic Technique | Principle | Potential Application in this compound Synthesis | Key Advantages |
| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time monitoring of the disappearance of starting materials (e.g., 2-aminothiophenol) and the appearance of the benzothiazole ring and tert-butyl group signatures. | Non-destructive, provides information on functional groups, suitable for liquid-phase reactions. katsura-chemical.co.jpamericanpharmaceuticalreview.com |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | In-situ monitoring of C-S, C=N, and C-H bond vibrations to track the formation of the benzothiazole core and the incorporation of the tert-butyl group. | Less interference from solvents like water, can be used with fiber-optic probes for remote monitoring. spectroscopyonline.comspectroscopyonline.com |
Rational Design of Next-Generation Catalytic Systems
The efficiency, selectivity, and sustainability of this compound synthesis are intrinsically linked to the performance of the catalytic system employed. The rational design of next-generation catalysts is a key research frontier, aiming to overcome the limitations of traditional methods, such as the use of stoichiometric and often toxic reagents.
A significant area of development is the use of heterogeneous catalysts, which offer advantages in terms of easy separation from the reaction mixture and potential for recyclability. Metal-organic frameworks (MOFs) have shown promise in this regard. For example, Fe3O(BDC)3 has been utilized as a recyclable heterogeneous catalyst for the direct arylation of azoles. researchgate.net The design of MOFs with specific pore sizes and active sites can lead to enhanced selectivity for the desired product.
Photocatalysis represents another burgeoning field. The use of visible-light-active photocatalysts, such as acridinium salts, allows for reactions to be conducted under mild conditions, often at room temperature. researchgate.net The development of more efficient and robust photocatalysts that can be easily synthesized from abundant and non-toxic materials is a key objective.
Furthermore, the concept of using in-situ generated catalysts or mediators is gaining traction. As mentioned earlier, in some benzothiazole syntheses, a disulfide intermediate formed in the reaction mixture can act as a photosensitizer, obviating the need for an external photocatalyst. nih.gov Understanding and controlling the formation of such species is a sophisticated approach to catalyst design.
The table below summarizes some of the advanced catalytic systems being explored for benzothiazole synthesis, which are applicable to the production of this compound.
| Catalytic System | Catalyst Type | Key Advantages | Example Application |
| Acridinium Salt/TEMPO | Photocatalyst/HAT Agent | Transition-metal-free, mild conditions, uses air as oxidant. researchgate.net | Photocatalyzed intramolecular C–S bond formation. researchgate.net |
| Fe3O(BDC)3 | Heterogeneous (MOF) | Recyclable, avoids contamination of product with metal residues. researchgate.net | Direct arylation of azoles with aldehydes. researchgate.net |
| In-situ Generated Disulfide | Photosensitizer | No external catalyst needed, sustainable. nih.gov | Benzothiazole synthesis from 2-aminothiophenol and aldehydes. nih.gov |
Tailored Synthesis of Materials with Tunable Optoelectronic Responses
The benzothiazole moiety is a well-known fluorophore, and its incorporation into larger molecular architectures can lead to materials with interesting and tunable optoelectronic properties. The tert-butyl group in this compound can provide steric hindrance, which can influence molecular packing in the solid state and affect photophysical properties. Research in this area is focused on the tailored synthesis of such materials for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.
One approach involves the conjugation of the this compound unit with other aromatic or heteroaromatic systems to create donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures. The electronic properties of these materials, such as their absorption and emission wavelengths, can be finely tuned by modifying the nature of the donor and acceptor units. For instance, benzothiazole derivatives have been used in the construction of materials for organic electronics and photonics. nih.gov
The development of fluorescent probes for the detection of specific analytes is another active area of research. The benzothiazole core can be functionalized to include a recognition site for a target molecule or ion. Upon binding, a change in the fluorescence properties of the material, such as a "turn-on" or ratiometric response, can be observed. nih.gov For example, a benzothiazole-based derivative has been developed as a fluorescent probe for the detection of hydrogen peroxide in living cells. nih.gov
The synthesis of pyrimido[2,1-b] researchgate.netspectroscopyonline.combenzothiazole (PBT)-based materials has led to the discovery of aggregation-induced emission (AIE) luminogens with full-color tunability and high solid-state fluorescence quantum yields. acs.org These materials have potential applications in various optoelectronic devices.
| Material Type | Design Strategy | Tunable Property | Potential Application |
| D-A or D-π-A Systems | Conjugation of benzothiazole with other aromatic/heteroaromatic units. | Absorption and emission wavelengths, energy levels. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). nih.gov |
| Fluorescent Probes | Functionalization of the benzothiazole core with analyte recognition sites. | Fluorescence intensity or wavelength upon analyte binding. | Chemical sensors, bioimaging. nih.gov |
| AIE Luminogens | Incorporation of benzothiazole into propeller-shaped molecules. | Solid-state emission color and quantum yield. | Solid-state lighting, displays, and sensors. acs.org |
Q & A
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N, S) to confirm >98% purity. For trace metal detection (e.g., catalyst residues), use ICP-MS . Purity thresholds for in vitro assays should align with ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
